molecular formula C18H35NO3 B12651448 N-(1-Oxododecyl)-L-leucine CAS No. 14379-40-9

N-(1-Oxododecyl)-L-leucine

Cat. No.: B12651448
CAS No.: 14379-40-9
M. Wt: 313.5 g/mol
InChI Key: CDOCNWRWMUMCLP-INIZCTEOSA-N
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Description

N-(1-Oxododecyl)-L-leucine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a dodecyl (12-carbon) chain attached to the nitrogen atom of the amino acid leucine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxododecyl)-L-leucine typically involves the acylation of L-leucine with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxododecyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The dodecyl chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Dodecanoic acid or dodecanone.

    Reduction: Dodecanol.

    Substitution: N-alkyl or N-acyl derivatives of leucine.

Scientific Research Applications

N-(1-Oxododecyl)-L-leucine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: Employed in the study of protein-lipid interactions and membrane protein solubilization.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its foaming and cleansing properties.

Mechanism of Action

The mechanism of action of N-(1-Oxododecyl)-L-leucine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the solubilization of membrane proteins and the formation of micelles. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts through hydrophobic and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-lauroylsarcosine: Another N-acyl amino acid with a similar structure but derived from sarcosine instead of leucine.

    Sodium lauroyl sarcosinate: The sodium salt form of N-lauroylsarcosine, commonly used in personal care products.

Uniqueness

N-(1-Oxododecyl)-L-leucine is unique due to its specific combination of a long dodecyl chain and the amino acid leucine. This combination imparts distinct properties, such as enhanced hydrophobic interactions and specific protein binding capabilities, making it particularly useful in specialized applications like protein purification and drug delivery.

Properties

CAS No.

14379-40-9

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-(dodecanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C18H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17(20)19-16(18(21)22)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,19,20)(H,21,22)/t16-/m0/s1

InChI Key

CDOCNWRWMUMCLP-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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